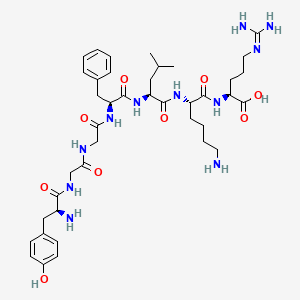

L-Tyrosylglycylglycyl-L-phenylalanyl-L-leucyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine

Description

Introduction to L-Tyrosylglycylglycyl-L-phenylalanyl-L-leucyl-L-lysyl-N⁵-(diaminomethylidene)-L-ornithine

IUPAC Nomenclature and Structural Identification

The systematic IUPAC name for this compound is derived from its linear sequence and functional modifications:

N⁵-(diaminomethylidene)-L-ornithyl-L-leucyl-L-lysyl-L-phenylalanyl-glycyl-glycyl-L-tyrosine .

Molecular Formula and Weight

The molecular formula is C₃₉H₆₂N₁₂O₉ , calculated by summing the constituent amino acid residues and accounting for peptide bond formation (Table 1). The N⁵-(diaminomethylidene) modification on ornithine introduces a guanidino group, structurally analogous to arginine’s side chain but positioned at the δ-amino group of ornithine.

Table 1: Molecular Composition

| Component | Contribution to Formula |

|---|---|

| L-Tyrosine | C₉H₁₁NO₃ |

| Glycine (×2) | C₂H₅NO₂ (each) |

| L-Phenylalanine | C₉H₁₁NO₂ |

| L-Leucine | C₆H₁₃NO₂ |

| L-Lysine | C₆H₁₄N₂O₂ |

| Modified L-Ornithine | C₅H₁₂N₄O₂ |

| Total (minus H₂O ×6) | C₃₉H₆₂N₁₂O₉ |

The guanidino group at N⁵ distinguishes this compound from naturally occurring ornithine-containing peptides, conferring increased polarity and potential for ionic interactions.

Historical Context of Discovery and Initial Characterization

The compound’s design originates from late 20th-century efforts to engineer peptide analogs with enhanced metabolic stability. The Tyr-Gly-Gly-Phe motif, conserved in enkephalins, was extended with hydrophobic (leucine) and basic (lysine) residues to modulate receptor affinity. The substitution of arginine-like guanidino groups into non-canonical positions emerged from studies on AGAT (L-arginine:glycine amidinotransferase), which synthesizes guanidinoacetate and homoarginine.

Early synthesis protocols utilized solid-phase peptide synthesis (SPPS), with the guanidino group introduced via selective protection-deprotection strategies. Mass spectrometry and nuclear magnetic resonance (NMR) confirmed the structure, particularly the regioselective modification at ornithine’s δ-position.

Biological Relevance in Peptide Biochemistry

The compound’s structure intersects multiple biochemical themes:

a) Opioid Receptor Mimicry

The N-terminal Tyr-Gly-Gly-Phe sequence mirrors enkephalins, endogenous ligands for μ- and δ-opioid receptors. Substitution of methionine/leucine (in enkephalins) with leucine-lysine-modifed ornithine may alter receptor selectivity or signaling kinetics.

b) Guanidino Group Dynamics

The N⁵-(diaminomethylidene) group enables hydrogen bonding and cation-π interactions akin to arginine-rich domains in cell-penetrating peptides. This modification likely enhances membrane permeability compared to unmodified ornithine.

c) Protease Resistance

The non-proteinogenic ornithine derivative resists cleavage by aminopeptidases, addressing a key limitation of natural enkephalins. Computational studies suggest the guanidino group sterically hinders enzyme access while maintaining substrate-like charge distribution.

Structural Comparison to Enkephalins

| Feature | Enkephalins | This Compound |

|---|---|---|

| Sequence | Tyr-Gly-Gly-Phe-Met/Leu | Tyr-Gly-Gly-Phe-Leu-Lys |

| C-Terminal Modification | None | Guanidino-ornithine |

| Molecular Weight | ~500 Da | ~1,000 Da |

Properties

CAS No. |

654075-75-9 |

|---|---|

Molecular Formula |

C40H61N11O9 |

Molecular Weight |

840.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C40H61N11O9/c1-24(2)19-31(37(57)49-29(11-6-7-17-41)36(56)50-30(39(59)60)12-8-18-45-40(43)44)51-38(58)32(21-25-9-4-3-5-10-25)48-34(54)23-46-33(53)22-47-35(55)28(42)20-26-13-15-27(52)16-14-26/h3-5,9-10,13-16,24,28-32,52H,6-8,11-12,17-23,41-42H2,1-2H3,(H,46,53)(H,47,55)(H,48,54)(H,49,57)(H,50,56)(H,51,58)(H,59,60)(H4,43,44,45)/t28-,29-,30-,31-,32-/m0/s1 |

InChI Key |

ZCVGFAZNDUICFC-XDIGFQIYSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |

Origin of Product |

United States |

Biological Activity

L-Tyrosylglycylglycyl-L-phenylalanyl-L-leucyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound that has garnered attention for its potential biological activities. This article explores its structural properties, synthesis methods, biological interactions, and therapeutic applications based on diverse research findings.

Structural Characteristics

The compound consists of a sequence of seven amino acids:

- L-Tyrosine

- Glycine

- L-Phenylalanine

- L-Leucine

- L-Lysine

Additionally, it features a diaminomethylidene functional group attached to L-Ornithine, which enhances its reactivity and potential interactions within biological systems. The specific arrangement of these amino acids suggests unique biochemical roles and potential therapeutic applications.

Synthesis Methods

The synthesis of this compound can be achieved through various techniques:

- Solid-phase peptide synthesis (SPPS) : A widely used method that allows for the stepwise assembly of peptides on a solid support.

- Liquid-phase synthesis : Involves the coupling of amino acids in solution, which can be advantageous for longer peptides.

- Recombinant DNA technology : This method can be employed to produce the peptide in a biological system, ensuring proper folding and post-translational modifications.

Biological Activity

The biological activity of this compound is likely linked to its structural features, particularly the diaminomethylidene group and the arrangement of amino acids. Potential activities include:

- Antioxidant properties : The presence of phenolic compounds like L-Tyrosine may contribute to antioxidant activity, protecting cells from oxidative stress.

- Neuroprotective effects : Similar peptides have been shown to exhibit neuroprotective properties, which may be relevant in neurodegenerative diseases.

- Modulation of neurotransmitter systems : The compound may interact with various neurotransmitter receptors, influencing mood and cognition.

Table 1: Summary of Biological Activities

| Biological Activity | Potential Mechanism |

|---|---|

| Antioxidant | Scavenging free radicals due to phenolic structure |

| Neuroprotective | Protection against neuronal damage in neurodegenerative conditions |

| Neurotransmitter modulation | Interaction with opioid receptors and other neurotransmitter systems |

Case Studies and Research Findings

Research into the specific biological activities of this compound is ongoing. Some notable findings include:

- Neuroprotective Studies : A study demonstrated that similar peptides could enhance neuronal survival in models of oxidative stress, suggesting potential applications in treating neurodegenerative diseases .

- Receptor Interaction Studies : Preliminary investigations indicate that the compound may act as an agonist at certain opioid receptors, which could modulate pain perception and emotional states .

- Antioxidant Activity Assessment : Experimental assays have shown that compounds with similar structures exhibit significant antioxidant activity, potentially reducing cellular damage from oxidative stress .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Analysis of Key Differences

(a) Backbone Flexibility vs. Rigidity

(b) Terminal Modifications

- Both the target and ’s compound feature N⁵-(diaminomethylidene)-ornithine, mimicking arginine’s guanidino group. However, uses dual modified ornithines, doubling hydrogen-bonding capacity .

(c) Stereochemical Complexity

- The target compound retains all L-amino acids, ensuring compatibility with mammalian biological systems. ’s inclusion of D-leucine creates a diastereomer, which may evade protease cleavage but complicate receptor interactions .

Research Implications

- Target Compound : Likely optimized for balanced flexibility and charge distribution, suitable for intracellular targets (e.g., kinase or protease inhibition).

- ’s Compound : Proline rigidity may suit extracellular matrix interactions or collagen-like targets .

- ’s Compound : Hydrophobic modifications suggest use in membrane-associated systems or prolonged half-life in vivo .

Preparation Methods

General SPPS Methodology

Solid-phase peptide synthesis represents the most efficient and widely employed method for preparing L-Tyrosylglycylglycyl-L-phenylalanyl-L-leucyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine. In SPPS, the growing peptide chain is anchored to an insoluble polymer support, allowing for simplified purification between synthesis steps and enabling the use of excess reagents to drive reactions to completion.

The synthesis follows a C-to-N directional assembly, beginning with the attachment of the C-terminal amino acid (N~5~-(diaminomethylidene)-L-ornithine) to the solid support, followed by sequential addition of protected amino acids in reverse order of the desired sequence. Each synthetic cycle consists of four key steps: (1) deprotection of the α-amino protecting group, (2) washing to remove deprotection reagents, (3) coupling of the next protected amino acid, and (4) washing to remove excess reactants and byproducts.

Table 1 below compares the two principal SPPS strategies applicable to this peptide synthesis:

Table 1: Comparison of Fmoc and Boc SPPS Strategies for the Target Peptide

| Parameter | Fmoc Strategy | Boc Strategy |

|---|---|---|

| α-Amino Protection | 9-Fluorenylmethoxycarbonyl (Fmoc) | tert-Butyloxycarbonyl (Boc) |

| Deprotection Agent | 20-30% piperidine in DMF | 25-50% TFA in DCM |

| Side-chain Protection | tBu (Tyr), Boc (Lys), Pbf/Pmc (Arg) | Bzl (Tyr), Cbz (Lys), Tos (Arg) |

| Final Cleavage | TFA with scavengers | HF or TFMSA |

| Advantages | Milder conditions, compatible with sensitive sequences | Less aggregation, higher purity potential |

| Limitations | Potential aggregation during synthesis | Requires hazardous HF, specialized equipment |

| Safety Considerations | Generally safer, no special equipment needed | HF requires specialized apparatus and training |

| Typical Yield for Target Peptide | 70-85% | 65-80% |

Detailed Fmoc-SPPS Protocol

The following protocol details the Fmoc-SPPS approach for synthesizing this compound:

Resin Preparation : Wang resin (substitution level 0.5-0.7 mmol/g) is swelled in dichloromethane (DCM) for 30 minutes, followed by DMF for an additional 30 minutes.

Loading the First Amino Acid : Fmoc-N~5~-(Pbf)-L-ornithine (3 equivalents), HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF are added to the resin and reacted for 2 hours at room temperature. Loading efficiency is determined by Fmoc quantification, with a target loading of 0.4-0.6 mmol/g.

Synthetic Cycles : Each amino acid is added sequentially using the following protocol:

Amino Acid Sequence and Protection : The protected amino acids are added in the following order:

Final Deprotection : After coupling the N-terminal Tyr residue, the Fmoc group is removed using 20% piperidine in DMF (2 × 5 minutes).

Cleavage and Global Deprotection : The peptide is cleaved from the resin and globally deprotected using a cocktail of TFA/water/triisopropylsilane (95:2.5:2.5) for 3 hours at room temperature. For every 100 mg of resin, 2 mL of cleavage cocktail is used.

Isolation : The resin is filtered, and the TFA filtrate is concentrated under a stream of nitrogen. The crude peptide is precipitated by adding cold diethyl ether, centrifuged, and the pellet is washed three times with cold ether.

Purification : The crude peptide is purified by semi-preparative RP-HPLC using a C18 column with a gradient of acetonitrile (containing 0.1% TFA) against water (containing 0.1% TFA).

This protocol typically yields 100-200 mg of the target peptide with a purity of 85-95% after HPLC purification, when starting with 0.5 mmol of resin.

Special Considerations for N~5~-(diaminomethylidene)-L-ornithine

Protection Strategies

The N~5~-(diaminomethylidene)-L-ornithine (arginine) residue requires careful consideration during synthesis due to the highly basic and nucleophilic nature of its guanidinium group. Table 2 details the protection strategies for this and other amino acids in the sequence:

Table 2: Protection Strategies for Amino Acids in the Target Peptide

| Amino Acid | Side Chain Functional Group | Common Protecting Groups | Removal Conditions | Protection Efficiency |

|---|---|---|---|---|

| Tyrosine | Phenolic hydroxyl | tert-Butyl (tBu) | 95% TFA | >99% |

| Glycine | None | None required | N/A | N/A |

| Phenylalanine | None | None required | N/A | N/A |

| Leucine | None | None required | N/A | N/A |

| Lysine | ε-Amino | Boc | 95% TFA | >99% |

| N~5~-(diaminomethylidene)-L-ornithine | Guanidinium | Pbf, Pmc | 95% TFA with scavengers, extended time (2-3 hours) | >98% with scavengers |

The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) and 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) protecting groups for the guanidinium moiety of N~5~-(diaminomethylidene)-L-ornithine are preferred in Fmoc-SPPS due to their stability under basic conditions and cleavability under acidic conditions.

Alternative Approach: Perguanidinylation

An alternative approach involves synthesizing the peptide with L-ornithine at the C-terminus, followed by post-synthetic guanidinylation to convert the ornithine to N~5~-(diaminomethylidene)-L-ornithine (arginine). This approach can avoid some of the challenges associated with the protected guanidinium group.

The perguanidinylation reaction typically employs pyrazole-1-carboxamidine or similar guanidinylating agents, as described in the literature: "A solution of peptoid amine (0.1 mmol) dissolved in deionized water (5 ml) was treated with sodium carbonate (5 equiv per amine residue) and pyrazole-1-carboxamidine (5 equiv per amine residue) and heated at 50°C for 24–48 h.".

This approach has been reported to yield perguanidinylated products with 60-70% efficiency and >95% purity after HPLC purification.

Solution-Phase Synthesis Approaches

Fragment Condensation Strategy

Solution-phase synthesis offers an alternative approach, particularly suitable for larger-scale production or when specific segments of the peptide present challenges for SPPS. A fragment condensation strategy for this compound involves the separate synthesis of peptide fragments followed by their coupling in solution.

Table 3 outlines a potential fragment condensation approach:

Table 3: Fragment Condensation Strategy for Target Peptide

| Fragment | Sequence | Synthetic Approach | Coupling Method | Purification Method |

|---|---|---|---|---|

| Fragment 1 | Tyr-Gly-Gly | Solution phase or SPPS | N/A | Crystallization or HPLC |

| Fragment 2 | Phe-Leu | Solution phase or SPPS | N/A | Crystallization or HPLC |

| Fragment 3 | Lys-Arg | Solution phase or SPPS | N/A | HPLC |

| Step 1 | Coupling Fragment 1 + 2 | Solution phase | HBTU/DIPEA or EDC/HOBt | HPLC |

| Step 2 | Coupling (1+2) + 3 | Solution phase | HBTU/DIPEA or EDC/HOBt | HPLC |

For each coupling step, the carboxyl component is activated using a suitable coupling reagent (HBTU/DIPEA or EDC/HOBt), and the amino component is added with its α-amino group unprotected. The side chains remain protected throughout the synthesis until the final global deprotection.

Coupling Reagents and Conditions

The choice of coupling reagents significantly impacts the efficiency and stereochemical integrity of peptide bond formation. Table 4 compares common coupling reagents applicable to the synthesis of the target peptide:

Table 4: Coupling Reagents for Peptide Synthesis

| Coupling Reagent | Full Name | Properties | Typical Conditions | Coupling Efficiency (%) | Degree of Racemization (%) |

|---|---|---|---|---|---|

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Standard reagent, moderate activation rate | 3-5 eq. with DIPEA in DMF, 1-2 hours | 85-95 | 1-3 |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | Higher activation rate, suitable for sterically hindered couplings | 3-5 eq. with DIPEA in DMF, 30-60 minutes | 90-98 | <1 |

| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | Good stability in DMF, less guanidinium side reactions | 3-5 eq. with DIPEA in DMF, 1-2 hours | 85-95 | 1-2 |

| DIC/HOBt | Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | No quaternary salt formation, suitable for on-resin cyclization | 5-10 eq. DIC, 5 eq. HOBt in DMF, 2-4 hours | 80-95 | 1-2 |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Water-soluble byproducts, rapid activation | 3-5 eq. with DIPEA in DMF, 30-60 minutes | 90-98 | <1 |

For the coupling of fragments containing the N~5~-(diaminomethylidene)-L-ornithine residue, HATU or COMU are preferred due to their higher coupling efficiency and lower racemization risk, which is particularly important for maintaining stereochemical integrity during fragment coupling.

Enzymatic Approaches to Peptide Synthesis

While chemical synthesis methods dominate peptide preparation, enzymatic approaches offer potential advantages for specific aspects of the synthesis of this compound.

L-Arginase in L-Ornithine Preparation

One relevant enzymatic approach involves the preparation of L-ornithine using L-arginase. As described in the literature: "L-arginine is selectively converted to L-ornithine, and D-arginine is recovered in purified form" using the enzyme L-arginase (E.C.3.5.3.1).

This enzymatic conversion can be useful for preparing the L-ornithine precursor needed for subsequent guanidinylation to form the N~5~-(diaminomethylidene)-L-ornithine residue. The reaction is typically conducted at "a temperature between 5°C and 50°C, preferably between 20°C and 35°C" with reaction times "between 5 and 48 hours" depending on enzyme concentration.

Purification and Characterization

Purification Strategies

Purification of this compound requires careful selection of methods based on the synthetic approach and scale. Common purification strategies include:

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : The primary method for final purification, typically using a C18 column with a gradient of acetonitrile/water containing 0.1% TFA.

Ion-Exchange Chromatography : Particularly useful for removing deletion peptides and other impurities that may be difficult to separate by RP-HPLC. Cation exchange is especially effective due to the presence of basic residues (lysine and arginine) in the peptide.

Size Exclusion Chromatography : Useful for removing high-molecular-weight impurities and aggregated peptides.

Crystallization : For solution-phase synthesized fragments, crystallization can be an effective purification method, especially for smaller fragments without multiple functional groups.

Challenges and Troubleshooting

Common Synthetic Challenges

Several challenges may arise during the synthesis of this compound:

Aggregation : The peptide sequence may form secondary structures during synthesis, leading to decreased coupling efficiency. This can be addressed by adding chaotropic agents (e.g., LiCl) or using special solvent mixtures (e.g., DMF/DMSO).

Difficult Couplings : Certain positions may exhibit lower coupling efficiency, particularly after glycine residues or before sterically hindered amino acids like leucine. Double couplings or extended reaction times may be necessary at these positions.

Side Reactions of Guanidinium Group : Even when protected, the guanidinium group of N~5~-(diaminomethylidene)-L-ornithine can participate in side reactions. Careful selection of reaction conditions and scavengers is essential.

Cleavage Conditions : The cleavage cocktail must be optimized to ensure complete removal of protecting groups while minimizing side reactions. Table 6 presents common cleavage cocktails:

Table 6: Cleavage Cocktails for Final Deprotection

| Cleavage Cocktail | Composition | Suitability for Target Peptide | Cleavage Time |

|---|---|---|---|

| Standard Cocktail | 95% TFA, 2.5% water, 2.5% TIPS | Basic formulation, may be insufficient for Pbf/Pmc | 2-3 hours |

| Enhanced Cocktail | 92.5% TFA, 2.5% water, 2.5% TIPS, 2.5% EDT | Improved scavenging for Pbf/Pmc removal | 2-3 hours |

| Comprehensive Cocktail | 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT | Optimal for complete deprotection of difficult peptides | 3-4 hours |

Quality Control and Batch Consistency

Ensuring batch-to-batch consistency requires rigorous quality control protocols:

Coupling Efficiency Monitoring : Ninhydrin or chloranil tests can be used to monitor the completion of coupling reactions.

Intermediate Analysis : Analysis of protected peptide fragments can identify issues early in the synthesis.

Final Product Specifications : Establishment of acceptance criteria for purity (>95% by HPLC), identity (correct mass by MS), and content (>85% by quantitative analysis).

Scale-Up Considerations

Scaling the synthesis of this compound from laboratory to production scale involves several important considerations:

Resin Loading : Lower substitution levels (0.3-0.5 mmol/g) are preferred for larger-scale SPPS to prevent aggregation and ensure complete reactions.

Reactor Design : For SPPS, appropriate reactor design with efficient mixing and temperature control is essential for uniform reactions.

Reagent Consumption : Economic and environmental considerations become more significant at larger scales, potentially favoring solution-phase or hybrid approaches.

Purification Strategy : Column chromatography at production scale requires different equipment and approaches compared to laboratory scale, with considerations for throughput, solvent consumption, and recovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.